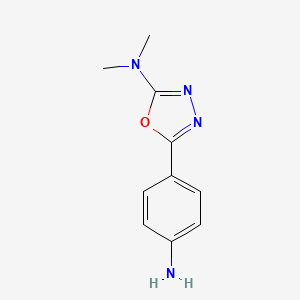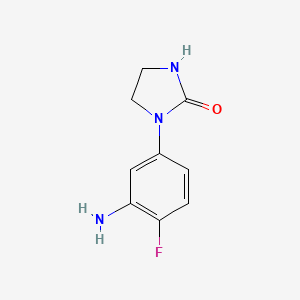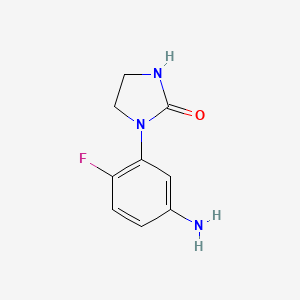![molecular formula C11H8BrNO2S B1519004 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1086380-12-2](/img/structure/B1519004.png)
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Übersicht
Beschreibung
The compound is a derivative of 4-Bromophenylacetic acid, which is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position . The compound also contains a thiazole ring, which is a type of heterocyclic compound that has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Synthesis Analysis
While specific synthesis methods for “2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid” are not available, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities. Heterocyclic moieties like the thiazole ring have been utilized for their biological activity .Chemical Reactions Analysis
Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .Wissenschaftliche Forschungsanwendungen
Antioxidant, Analgesic, and Anti-inflammatory Applications
Thiazole derivatives, including “2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid”, have been found to act as antioxidant, analgesic, and anti-inflammatory drug molecules .
Antimicrobial and Antifungal Applications
Thiazole compounds have demonstrated significant antimicrobial and antifungal activities. They have been used in the development of new compounds related to this scaffold . The synthesized compounds were also evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Antiviral Applications
Thiazole derivatives have shown potential as antiviral drug molecules. They have been used in the development of new compounds related to this scaffold .
Diuretic and Anticonvulsant Applications
Thiazole compounds have been found to act as diuretic and anticonvulsant drug molecules .
Neuroprotective Applications
Thiazole derivatives have shown potential as neuroprotective drug molecules. They have been used in the development of new compounds related to this scaffold .
Antitumor or Cytotoxic Applications
Thiazole compounds have demonstrated significant antitumor or cytotoxic activities. For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .
Antileishmanial and Antimalarial Applications
Some hydrazine-coupled pyrazoles were successfully synthesized and their in vitro antileishmanial and in vivo antimalarial activities were evaluated .
Regulation of Inflammatory Diseases
The synthesized compound is a promising compound for different biomedical applications, and, in particular, for the regulation of inflammatory diseases .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including enzymes, receptors, and proteins involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in altered biochemical processes .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability, due to their favorable physicochemical properties .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Safety and Hazards
The safety data sheet for 4-Bromophenylacetic acid indicates that it is harmful if swallowed . For the specific compound “2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid”, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMETXOAKWMULCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)

![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)




![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)
